molecular formula C25H28N2O2 B11310374 N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide

N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide

Cat. No.: B11310374
M. Wt: 388.5 g/mol
InChI Key: JJVCGQNIWPDALU-UHFFFAOYSA-N
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Description

N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrrolidine ring, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the synthesis of an intermediate compound, such as 2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethanamine. This can be achieved through the reaction of 5-methylfurfural with pyrrolidine in the presence of a reducing agent like sodium borohydride.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. This step forms the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the furan ring to a tetrahydrofuran ring.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

    Reduction: Hydrogen gas, Pd/C, ethanol, room temperature.

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Furan epoxides.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural complexity and potential biological activity.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure may impart interesting properties to materials, making it useful in the development of new polymers or nanomaterials.

Mechanism of Action

The mechanism by which N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyrrolidine rings could facilitate binding to hydrophobic pockets, while the diphenylacetamide moiety might interact with aromatic residues through π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide: can be compared with other compounds containing furan and pyrrolidine rings, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both furan and pyrrolidine rings, along with the diphenylacetamide moiety, provides a versatile scaffold for further functionalization and exploration in various research fields.

Properties

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C25H28N2O2/c1-19-14-15-23(29-19)22(27-16-8-9-17-27)18-26-25(28)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-7,10-15,22,24H,8-9,16-18H2,1H3,(H,26,28)

InChI Key

JJVCGQNIWPDALU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N4CCCC4

Origin of Product

United States

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